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Introduction
Giredestrant (GDC-9545) is a potent, orally bioavailable, nonsteroidal selective estrogen

receptor degrader (SERD) developed by Genentech/Roche for the treatment of estrogen

receptor-positive (ER+) breast cancer.[1][2] As a next-generation endocrine therapy,

giredestrant offers a dual mechanism of action: it acts as a competitive antagonist of the

estrogen receptor (ER) and induces its proteasomal degradation.[3][4] This comprehensive

guide details the discovery, preclinical development, and clinical evaluation of giredestrant,

providing an in-depth resource for researchers and drug development professionals in the field

of oncology.

Discovery and Preclinical Development
The discovery of giredestrant stemmed from a lead optimization program aimed at identifying

an oral SERD with a superior preclinical profile.[5][6] The program focused on enhancing

potency, oral bioavailability, and metabolic stability while minimizing off-target effects.

In Vitro Profile
Giredestrant demonstrates potent and selective activity in a range of in vitro assays, effectively

antagonizing ER signaling and promoting the degradation of both wild-type and mutant ERα.

Table 1: In Vitro Activity of Giredestrant (GDC-9545)
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Assay Cell Line Endpoint
Giredestrant
(GDC-9545)
Potency

Reference

ERα Antagonist

Activity
MCF-7 IC50 0.05 nM [7]

ERα Degradation MCF-7 DC50 <1 nM [5]

Cell Proliferation
MCF-7 (WT

ERα)
IC50

Data not

available in a

comparable

format

Cell Proliferation
MCF-7 (Y537S

mutant ERα)
IC50

Data not

available in a

comparable

format

Cell Proliferation T47D (WT ERα) IC50

Data not

available in a

comparable

format

Preclinical Pharmacokinetics
Giredestrant exhibits favorable pharmacokinetic properties across multiple preclinical species,

characterized by good oral absorption and low clearance, supporting once-daily oral dosing in

humans.[8][9]

Table 2: Pharmacokinetic Parameters of Giredestrant in Preclinical Species
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Species
Dose
Route

Tmax
(h)

Cmax
(ng/mL)

AUC
(ng·h/m
L)

Clearan
ce
(mL/min
/kg)

Bioavail
ability
(%)

Referen
ce

Rat Oral 1.0 1080 8340 2.0 63 [5]

Dog Oral 2.0 740 7810 2.1 78 [5]

Cynomol

gus

Monkey

Oral 4.0 450 5430 3.1 54 [5]

In Vivo Efficacy
The antitumor activity of giredestrant has been demonstrated in various preclinical models,

including patient-derived xenografts (PDX) of ER+ breast cancer, where it induced tumor

regression as a single agent and in combination with CDK4/6 inhibitors.[5][10] In the HCI-013

ER+ breast cancer PDX model, giredestrant showed dose-dependent tumor growth inhibition.

Mechanism of Action
Giredestrant exerts its anticancer effects through a dual mechanism targeting the estrogen

receptor.

Competitive Antagonism: Giredestrant competitively binds to the ligand-binding domain

(LBD) of both wild-type and mutant ERα, preventing the binding of estradiol and subsequent

activation of downstream signaling pathways.[11]

ERα Degradation: Upon binding, giredestrant induces a conformational change in the ERα

protein, marking it for ubiquitination and subsequent degradation by the proteasome.[2][4]

This leads to a reduction in the total cellular levels of ERα, further inhibiting estrogen-

mediated signaling.
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Giredestrant's dual mechanism of ER antagonism and degradation.

Clinical Development
Giredestrant has undergone extensive clinical evaluation in patients with ER+, HER2-negative

breast cancer across various settings.

Table 3: Overview of Key Clinical Trials for Giredestrant (GDC-9545)
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Trial
Identifier

Phase Title
Patient
Population

Treatment
Arms

Primary
Endpoint(s)

GO39932

(NCT033327

97)

Ia/Ib

A Study of

GDC-9545

Alone or in

Combination

With

Palbociclib

and/or LHRH

Agonist

Locally

advanced or

metastatic

ER+, HER2-

breast cancer

Giredestrant

monotherapy

(dose

escalation/ex

pansion);

Giredestrant

+ Palbociclib

Safety, MTD,

Pharmacokin

etics

acelERA

(NCT045764

55)

II

A Study

Evaluating

Giredestrant

Compared

With

Physician's

Choice of

Endocrine

Monotherapy

Previously

treated ER+,

HER2- locally

advanced or

metastatic

breast cancer

Giredestrant

vs.

Physician's

choice of

endocrine

monotherapy

Progression-

Free Survival

(PFS)

lidERA

(NCT049619

96)

III

A Study

Evaluating

Adjuvant

Giredestrant

Compared

With

Physician's

Choice of

Adjuvant

Endocrine

Monotherapy

ER+, HER2-

early breast

cancer

Giredestrant

vs.

Physician's

choice of

adjuvant

endocrine

monotherapy

Invasive

Disease-Free

Survival

(iDFS)

The clinical development program for giredestrant follows a structured workflow from early-

phase dose-finding and safety studies to late-phase efficacy trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.ancora.ai/en/details/NCT04961996
https://www.ancora.ai/en/details/NCT04961996
https://www.ancora.ai/en/details/NCT04961996
https://www.ancora.ai/en/details/NCT04961996
https://www.clinicaltrials.gov/study/NCT04961996
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.1c00847
https://pubmed.ncbi.nlm.nih.gov/34251202/
https://pubmed.ncbi.nlm.nih.gov/34251202/
https://pubmed.ncbi.nlm.nih.gov/34251202/
https://acs.digitellinc.com/p/s/discovery-of-a-highly-potent-orally-bioavailable-estrogen-receptor-full-antagonist-and-degrader-giredestrant-gdc-9545-for-estrogen-receptor-positive-breast-cancer-598145
https://acs.digitellinc.com/p/s/discovery-of-a-highly-potent-orally-bioavailable-estrogen-receptor-full-antagonist-and-degrader-giredestrant-gdc-9545-for-estrogen-receptor-positive-breast-cancer-598145
https://acs.digitellinc.com/p/s/discovery-of-a-highly-potent-orally-bioavailable-estrogen-receptor-full-antagonist-and-degrader-giredestrant-gdc-9545-for-estrogen-receptor-positive-breast-cancer-598145
https://clin.larvol.com/trial-detail/NCT04576455
https://clin.larvol.com/trial-detail/NCT04576455
https://clin.larvol.com/trial-detail/NCT04576455
https://clin.larvol.com/trial-detail/NCT04576455
https://pmc.ncbi.nlm.nih.gov/articles/PMC10722959/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10722959/
https://pubmed.ncbi.nlm.nih.gov/15920768/
https://pubmed.ncbi.nlm.nih.gov/15920768/
https://pubmed.ncbi.nlm.nih.gov/15920768/
https://pubmed.ncbi.nlm.nih.gov/36130016/
https://pubmed.ncbi.nlm.nih.gov/36130016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3617152/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3617152/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3617152/
https://www.benchchem.com/product/b12417978#discovery-and-development-of-giredestrant-gdc-9545
https://www.benchchem.com/product/b12417978#discovery-and-development-of-giredestrant-gdc-9545
https://www.benchchem.com/product/b12417978#discovery-and-development-of-giredestrant-gdc-9545
https://www.benchchem.com/product/b12417978#discovery-and-development-of-giredestrant-gdc-9545
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12417978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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